molecular formula C11H12N2 B13141995 1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-

1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-

Cat. No.: B13141995
M. Wt: 172.23 g/mol
InChI Key: UZYCHXSNBMOGKQ-UHFFFAOYSA-N
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Description

Table 1: Key Nomenclature and Isomeric Data

Property Description
IUPAC Name 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C11H12N2
Core Isomerism [2,3-b] fusion pattern distinguishes from pyrrolo[3,4-c]pyridine
Substituent Isomerism Positional isomerism possible at pyrrolopyridine positions 2, 3, or 4

Crystallographic Analysis of the Pyrrolo[2,3-b]pyridine Core

The unsubstituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) exhibits a planar bicyclic structure with bond lengths characteristic of aromatic systems. X-ray diffraction studies reveal:

  • Pyridine ring C-N bond length: 1.337 Å
  • Pyrrole ring C-N bond length: 1.370 Å
  • Inter-ring fusion bond (C2-C3): 1.418 Å

In crystalline form, 7-azaindole forms tetrameric clusters via N-H···N hydrogen bonds between the pyrrole NH and pyridine nitrogen atoms, creating an S4-symmetric arrangement. For the 1-(cyclopropylmethyl) derivative, crystallographic data remain unreported, but computational models predict:

  • Retention of core planarity due to aromatic stabilization
  • Slight distortion (~5°) in the dihedral angle between the pyrrole and pyridine rings due to steric effects from the substituent

The cyclopropylmethyl group introduces steric bulk that may disrupt the hydrogen-bonded networks seen in the parent compound, potentially altering crystal packing motifs.

Conformational Dynamics of the Cyclopropylmethyl Substituent

The cyclopropylmethyl group exhibits constrained rotational freedom due to the rigid cyclopropane ring and its attachment to the pyrrole nitrogen. Key conformational features include:

  • Cyclopropane Ring Geometry :

    • C-C bond lengths: 1.50–1.54 Å (computed)
    • Internal angles: ~60°, maintaining ring strain
  • Methylene Linker Dynamics :

    • The CH2 bridge between nitrogen and cyclopropane allows limited rotation (energy barrier ~8 kcal/mol)
    • Preferred conformation places cyclopropane perpendicular to the pyrrolopyridine plane to minimize van der Waals repulsions
  • Electronic Effects :

    • Hyperconjugation between cyclopropane σ-bonds and the aromatic system slightly modifies electron density distribution in the core
    • Substituent-induced deshielding observed in 1H NMR: pyrrole proton shifts from δ 7.2 (parent) to δ 7.4 (derivative)

Table 2: Computed Conformational Parameters

Parameter Value Method
Rotatable Bonds 2 (methylene linker) PubChem 2.1
XLogP3 1.9 XLogP3 3.0
Dipole Moment 2.1 Debye DFT (B3LYP/6-31G*)
Torsional Barrier (CH2) 7.8 kcal/mol Molecular Mechanics

The conformational rigidity imposed by the cyclopropane ring may enhance binding selectivity in molecular recognition processes, though pharmacological studies fall outside this structural analysis.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H12N2/c1-2-10-5-7-13(8-9-3-4-9)11(10)12-6-1/h1-2,5-7,9H,3-4,8H2

InChI Key

UZYCHXSNBMOGKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC3=C2N=CC=C3

Origin of Product

United States

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, particularly the derivative 1-(cyclopropylmethyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1H-Pyrrolo[2,3-b]pyridine derivatives are characterized by a bicyclic structure that includes a pyrrole and a pyridine moiety. The specific compound 1-(cyclopropylmethyl)- adds a cyclopropylmethyl group to this framework, which may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that various derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit notable anticancer properties. For instance, a series of these compounds have been evaluated for their cytotoxic effects against different cancer cell lines. The results indicate that certain derivatives possess IC50 values in the low micromolar range, suggesting potent activity against cancer cells.

  • Case Study : A study conducted on pyrrolo[2,3-b]pyridine derivatives revealed that compounds with specific substituents exhibited significant cytotoxicity against ovarian and breast cancer cells while showing limited toxicity to non-cancerous cells .

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, which are critical in signaling pathways associated with cancer progression. For example, studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can selectively inhibit the activity of tyrosine kinases involved in tumor growth.

  • Research Findings : Inhibitory assays demonstrated that these compounds can effectively block kinase activity at nanomolar concentrations, indicating their potential as targeted therapies in oncology .

Antimycobacterial Activity

In addition to anticancer properties, some derivatives have shown promise as antimycobacterial agents. The activity against Mycobacterium tuberculosis has been assessed, with certain compounds exhibiting MIC values below 0.15 µM.

  • Study Results : Derivatives with specific functional groups were found to significantly inhibit the growth of M. tuberculosis, highlighting their potential for treating tuberculosis .

The biological activity of 1H-Pyrrolo[2,3-b]pyridine is largely attributed to its ability to interact with specific molecular targets within cells. The mechanisms may include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways that lead to apoptosis in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or metabolic processes contributes to its antimycobacterial effects.

Data Summary Table

Activity TypeCompound DerivativeIC50/MIC ValuesTarget/Mechanism
AnticancerVarious derivativesLow micromolar (e.g., <10 µM)Kinase inhibition
AntimycobacterialSelected estersMIC < 0.15 µMInhibition of M. tuberculosis growth
General CytotoxicityMultiple derivativesIC50 values < 10 µMCytotoxic effects on cancer cell lines

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrrolopyridine derivatives are highly dependent on substituent position and nature. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrrolopyridine Derivatives
Compound Name Substituents Biological Target Key Findings Reference
1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)- Cyclopropylmethyl (1-position) FGFR High ligand efficiency; binds FGFR1 hinge region via hydrogen bonds .
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Trifluoromethyl (5-position) FGFR Forms hydrogen bond with G485 residue, enhancing inhibitory activity .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro (5-position), carboxylic acid (2-position) N/A Synthesized in 71% yield; structural isomerism ([2,3-c] vs. [2,3-b]) reduces FGFR affinity .
2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Methyl (2- and 3-positions) N/A Used as a precursor; steric effects limit target engagement .
1H-Pyrrolo[2,3-b]pyridine, 4-(2-furanyl) Furanyl (4-position) N/A Introduces π-π stacking potential; untested in FGFR/TNIK models .
3-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine Benzenesulfonyl (3-position) N/A Enhances solubility; no reported activity against kinases .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfonyl and carboxylic acid derivatives (e.g., 3-(benzenesulfonyl)-, 2-carboxylic acid) exhibit improved aqueous solubility but face challenges in cell permeability .
  • Ligand Efficiency : The 1-(cyclopropylmethyl) derivative demonstrates high ligand efficiency (LE > 0.45), a critical metric for drug-likeness, outperforming bulkier analogues .

Preparation Methods

Starting Materials and Core Formation

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically begins with pyridine or pyrrole precursors. The pyrrolo[2,3-b]pyridine core is constructed through cyclization reactions that fuse the pyrrole ring onto the pyridine framework. This step often involves the formation of the heterocyclic system under controlled conditions, such as heating with appropriate reagents or catalysts.

Introduction of the Cyclopropylmethyl Group

The 1-(cyclopropylmethyl) substituent is commonly introduced via alkylation of the nitrogen atom on the pyrrolo[2,3-b]pyridine core. This alkylation can be achieved by reacting the core heterocycle with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions, facilitating nucleophilic substitution at the nitrogen site.

Detailed Preparation Methods

Multi-Step Organic Synthesis

  • Step 1: Core Synthesis
    The pyrrolo[2,3-b]pyridine scaffold is synthesized by cyclization of suitably substituted pyridine derivatives. For example, 5-nitro-1H-pyrrolo[2,3-b]pyridine can be prepared via a one-pot N-methylation/iodination reaction followed by cross-coupling, as demonstrated in related pyrrolopyridine syntheses.

  • Step 2: Alkylation
    The nitrogen atom of the pyrrolo[2,3-b]pyridine is alkylated using cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to yield pure 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine.

Example Synthesis Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Pyridine derivative + cyclization agent Pyrrolo[2,3-b]pyridine core formation
2 Alkylation Cyclopropylmethyl bromide, base, solvent N-alkylated product formation
3 Purification Recrystallization or chromatography Pure 1-(cyclopropylmethyl)-pyrrolo[2,3-b]pyridine

Research Outcomes and Optimization

Yield and Purity

  • The alkylation step is critical for yield optimization. Using an excess of cyclopropylmethyl halide and a strong base improves conversion rates to the desired N-alkylated product.
  • Purification by recrystallization from solvents such as ethanol or ethyl acetate provides high-purity material suitable for medicinal chemistry applications.

Alternative Synthetic Routes

  • Halogenated analogs such as 5-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine are synthesized similarly but include additional halogenation steps before or after alkylation.
  • Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) may be employed for further functionalization of the core, enhancing synthetic versatility.

Comparative Table of Related Compounds and Preparation Highlights

Compound Name Molecular Formula Key Synthetic Step Notable Features Reference
1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)- C11H12N2 N-alkylation with cyclopropylmethyl halide Core pyrrolopyridine with cyclopropylmethyl substituent
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine C11H11BrN2 Halogenation + N-alkylation Bromine substituent adds reactivity
1-(benzenesulfonyl)-3-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-5-amine C17H17N3O2S Cyclization + sulfonylation + alkylation Enhanced biological activity via sulfonyl group

Summary of Key Research Findings

  • The alkylation method is the most direct and widely used approach to prepare 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine, providing good yields and purity suitable for further biological evaluation.
  • Related compounds with additional substituents (e.g., bromine, sulfonyl groups) are synthesized through multi-step sequences involving halogenation, sulfonylation, and cross-coupling reactions, expanding the chemical space for medicinal chemistry.
  • Optimization of reaction conditions, including choice of base, solvent, and temperature, is essential for maximizing yield and minimizing by-products.
  • The compound and its derivatives show promise as kinase inhibitors, with potential applications in oncology and other therapeutic areas, motivating continued synthetic development.

Q & A

Q. What are the established synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine derivatives, and how is the cyclopropylmethyl group introduced?

The core 1H-Pyrrolo[2,3-b]pyridine structure is typically synthesized via condensation reactions followed by functionalization. For example, alkylation at the N1 position can be achieved using NaH as a base and alkyl halides like methyl iodide in THF at 0°C to room temperature . To introduce the cyclopropylmethyl group, a similar alkylation strategy is employed: reacting the pyrrolopyridine core with cyclopropylmethyl bromide under basic conditions (e.g., KOH with Bu4N+HSO4− as a phase-transfer catalyst) . Post-synthetic modifications, such as Suzuki-Miyaura coupling with boronic acids, enable further diversification of the scaffold .

Q. How is the structural integrity of 1-(cyclopropylmethyl)-1H-Pyrrolo[2,3-b]pyridine validated in synthetic studies?

Structural confirmation involves a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and cyclopropane ring integrity.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography (if crystals are obtainable) for unambiguous assignment of regiochemistry . For example, the InChI key provided for related derivatives (e.g., 5-methoxy-1H-pyrrolo[2,3-b]pyridine) ensures precise structural reproducibility .

Advanced Research Questions

Q. What strategies enhance the kinase inhibitory activity of 1H-Pyrrolo[2,3-b]pyridine derivatives against FGFRs?

Structure-activity relationship (SAR) studies highlight critical modifications:

  • Substitution at the 5-position : Introducing hydrogen-bond acceptors (e.g., trifluoromethyl groups) improves interactions with the FGFR1 hinge region (e.g., residue G485) .
  • Hydrophobic pocket optimization : Larger substituents like methoxyphenyl or nicotinoyl fragments enhance binding in the hydrophobic cleft, as seen in compound 4h (FGFR1 IC50 = 7 nM) .
  • Molecular docking : Computational models guide substituent placement to maximize interactions, such as hydrogen bonding with D641 in FGFR1 .

Q. How can researchers reconcile discrepancies in biological activity data across studies involving 1H-Pyrrolo[2,3-b]pyridine derivatives?

Contradictions often arise from variations in:

  • Substituent regiochemistry : For example, 3-nitro vs. 5-trifluoromethyl groups may target different kinases (FGFR vs. dopamine D4 receptors) .
  • Assay conditions : Differences in cell lines (e.g., 4T1 breast cancer vs. neuronal models) or IC50 measurement protocols can skew results. Standardized panels (e.g., Eurofins KinaseProfiler) are recommended for cross-study comparisons .
  • Metabolic stability : Derivatives with low molecular weight (e.g., compound 4h, MW < 400 Da) may exhibit better membrane permeability, altering observed activity .

Q. What computational methods predict the binding modes of 1H-Pyrrolo[2,3-b]pyridine derivatives with protein targets?

  • Molecular docking (AutoDock Vina, Glide) : Used to simulate interactions between the pyrrolopyridine core and kinase hinge regions (e.g., FGFR1 ATP-binding pocket) .
  • Molecular dynamics (MD) simulations : Assess binding stability over time, particularly for cyclopropane-containing derivatives, which may induce conformational strain .
  • Free-energy perturbation (FEP) : Quantifies the impact of substituent changes (e.g., cyclopropylmethyl vs. benzyl groups) on binding affinity .

Methodological Considerations

  • Synthetic protocols should prioritize regioselective alkylation and cross-coupling reactions to avoid byproducts .
  • Biological assays must include positive controls (e.g., approved FGFR inhibitors like Erdafitinib) to contextualize activity data .
  • Data interpretation should account for substituent electronic effects (e.g., electron-withdrawing groups at the 3-position may reduce metabolic degradation) .

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